![molecular formula C4H2ClIO2S2 B2708749 3-Iodothiophene-2-sulfonyl chloride CAS No. 2230803-95-7](/img/structure/B2708749.png)
3-Iodothiophene-2-sulfonyl chloride
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Overview
Description
3-Iodothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2ClIOS2 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves electrophilic substitution reactions . One method involves the iodocyclisation of 1-mercapto-3-alkyn-2-ols in ionic liquids . This reaction is recyclable and can be performed under mild conditions without an external base .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring with a sulfonyl chloride group attached to the 2-position and an iodine atom attached to the 3-position .Chemical Reactions Analysis
Thiophene derivatives, including this compound, undergo various types of reactions. These include electrophilic aromatic substitution reactions, which are common for aromatic compounds like thiophenes .Scientific Research Applications
Synthesis of Poly(3,4-ethylenedioxythiophene) Nanoparticles
One pivotal application of 3-Iodothiophene-2-sulfonyl chloride is in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanoparticles. These nanoparticles exhibit enhanced conductivity and processability, crucial for developing advanced electronic and optoelectronic devices. The oxidative polymerization process utilized for PEDOT synthesis leverages the unique properties of this compound to achieve desirable nanoparticle characteristics, such as spherical morphology and size range between 35 to 100 nm in diameter, offering colloidal stability and improved electrical properties (Choi et al., 2004).
Conductivity Enhancement in PEDOT:PSS Films
The compound also finds application in the enhancement of the conductivity of PEDOT: poly(styrene sulfonate) (PSS) films. The incorporation of this compound-based materials into PEDOT:PSS films has been shown to significantly improve their electrical conductivity, making these materials highly suitable for use in flexible electronics and optoelectronic devices. Such advancements underscore the role of this compound in advancing the functional properties of conductive polymers, thereby expanding their application in solar cells, organic light-emitting diodes (OLEDs), and other electronic devices (Ouyang et al., 2004).
Electrochemical Applications
In electrochemical applications, this compound plays a critical role in developing materials with improved electrochemical properties. For instance, the synthesis of PEDOT derivatives using this compound has led to materials that exhibit high conductivity and electrochromic properties. These materials are crucial for the development of energy storage devices, supercapacitors, and electrochromic displays, showcasing the versatility of this compound in enabling technologies that require high-performance electroactive materials (Karlsson et al., 2009).
Future Directions
Thiophene-based conjugated polymers, which could potentially include derivatives of 3-Iodothiophene-2-sulfonyl chloride, have been the focus of recent research due to their exceptional optical and conductive properties . These compounds have potential applications in electronic and optoelectronic devices .
Mechanism of Action
Target of Action
Thiophene derivatives are known to interact with a variety of biological targets, contributing to their diverse range of activities .
Mode of Action
Thiophene derivatives are known to undergo various electrophilic, nucleophilic, and radical reactions . These reactions can lead to substitution on the thiophene ring, which may influence the interaction of 3-Iodothiophene-2-sulfonyl chloride with its targets .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Its predicted boiling point is 3429±270 °C, and its predicted density is 2241±006 g/cm3 .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
Action Environment
One study has reported a recyclable and base-free method for the synthesis of 3-iodothiophenes in ionic liquids , suggesting that the reaction environment can influence the properties of thiophene derivatives.
properties
IUPAC Name |
3-iodothiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIO2S2/c5-10(7,8)4-3(6)1-2-9-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXILRJQKPAFYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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